molecular formula C7H8BrF3N2O B3000701 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol CAS No. 1929549-10-9

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol

Cat. No.: B3000701
CAS No.: 1929549-10-9
M. Wt: 273.053
InChI Key: FTSFWFRWCGUMMJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is an organic compound that features a pyrazole ring substituted with bromine and a trifluoromethyl group

Scientific Research Applications

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while trifluoromethylation can be carried out using trifluoromethyl iodide or other trifluoromethylating agents.

    Formation of the Alcohol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine and trifluoromethyl groups can be reduced under specific conditions, although this is less common.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol
  • 2-(5-Bromo-3-(methyl)-1H-pyrazol-4-yl)propan-2-ol

Uniqueness

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N2O/c1-6(2,14)3-4(7(9,10)11)12-13-5(3)8/h14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSFWFRWCGUMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(NN=C1Br)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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